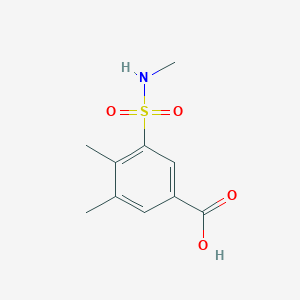

3,4-dimethyl-5-(methylsulfamoyl)benzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dimethyl-5-(methylsulfamoyl)benzoic acid, also known as MSA, is a chemical compound that has been widely used in scientific research. This compound is a sulfonamide derivative of benzoic acid, and it has been found to have various biochemical and physiological effects.

科学的研究の応用

Uricosuric Agents for Gout Treatment

3,4-Dimethyl-5-(methylsulfamoyl)benzoic acid derivatives have been studied for their potential therapeutic applications. One such application involves the treatment of gout and gouty arthritis. The compounds, including various substituted sulfamoylbenzoic acids and their salt, ester, and amide derivatives, have been explored for their uricosuric properties, which aid in the management of gout by increasing the excretion of uric acid from the body (Sarbanes, 2002).

Enzyme Inhibition in Cardiac Ischemia

Another significant area of research involves the inhibition of the Na+/H+ exchanger during cardiac ischemia and reperfusion. Studies have shown that inhibiting this exchanger can be beneficial for preserving cellular integrity and functional performance in the heart. Research has been directed towards developing potent and selective benzoylguanidines as Na+/H+ exchanger (NHE) inhibitors to serve as an adjunctive therapy in the treatment of acute myocardial infarction. Compounds such as (2-methyl-5-(methylsulfonyl)benzoyl)guanidine have been investigated for their NHE-1 subtype specificity and cardioprotective properties (Baumgarth, Beier, & Gericke, 1997).

Stress Tolerance Induction in Plants

Research has also indicated the role of benzoic acid derivatives in plant biology. Specifically, benzoic acid and its derivatives, such as sulfosalicylic acid and methyl salicylic acid, have been evaluated for their regulatory role in inducing multiple stress tolerance in plants like bean and tomato. These molecules are effective in imparting tolerance to various stresses such as heat, drought, and chilling, similar to the effects observed with salicylic and acetylsalicylic acids. The structural component of benzoic acid present in these molecules is considered the fundamental functional structure imparting stress tolerance (Senaratna et al., 2004).

特性

IUPAC Name |

3,4-dimethyl-5-(methylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-6-4-8(10(12)13)5-9(7(6)2)16(14,15)11-3/h4-5,11H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNQORQYNHQZTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)NC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2642579.png)

![3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2642592.png)

![1-Prop-2-enoyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]piperidine-4-carboxamide](/img/structure/B2642597.png)